

In-Depth Technical Guide to (-)-Fenoprop: Chemical Identity, Properties, and Biological Activity

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Compound of Interest

Compound Name: (-)-Fenoprop

Cat. No.: B12764660

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Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **(-)-Fenoprop**, the levorotatory enantiomer of the synthetic auxin herbicide Fenoprop. It includes detailed information on its chemical identifiers, physicochemical properties, and mechanism of action. This document also outlines experimental protocols for the enantioselective analysis of Fenoprop and presents a conceptual model of its signaling pathway.

Chemical Identification and Properties

(-)-Fenoprop is the (S)-enantiomer of 2-(2,4,5-trichlorophenoxy)propanoic acid. While the racemic mixture, known as Fenoprop or Silvex, was widely used as a herbicide, its use has been discontinued due to concerns over toxic byproducts from its manufacturing process.^[1] The herbicidal activity of Fenoprop is primarily attributed to the (R)-(+)-enantiomer.^[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for **(-)-Fenoprop**, its dextrorotatory counterpart, and the racemic mixture is provided in the table below.

Identifier	(-)-Fenoprop	(+)-Fenoprop	Racemic Fenoprop
CAS Number	40521-06-0	30365-50-5	93-72-1
IUPAC Name	(2S)-2-(2,4,5-trichlorophenoxy)propanoic acid	(2R)-2-(2,4,5-trichlorophenoxy)propanoic acid	(2RS)-2-(2,4,5-trichlorophenoxy)propanoic acid
PubChem CID	688653	688652	7158
InChI	InChI=1S/C9H7Cl3O3 /c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m0/s1	InChI=1S/C9H7Cl3O3 /c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m1/s1	InChI=1S/C9H7Cl3O3 /c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)
InChIKey	ZLSWBLPERHFHIS-BYPYZUCNSA-N	ZLSWBLPERHFHIS-SCSAIBSYSA-N	ZLSWBLPERHFHIS-UHFFFAOYSA-N
Canonical SMILES	C--INVALID-LINK--OC1=CC(=C(C=C1Cl)Cl)Cl	C--INVALID-LINK--OC1=CC(=C(C=C1Cl)Cl)Cl	CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl
Molecular Formula	C ₉ H ₇ Cl ₃ O ₃	C ₉ H ₇ Cl ₃ O ₃	C ₉ H ₇ Cl ₃ O ₃
Synonyms	(S)-Fenoprop, (-)-Silvex	(R)-Fenoprop, (+)-Silvex	Silvex, 2,4,5-TP

Physicochemical Properties

The physicochemical properties of Fenoprop are summarized below. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.^[3]

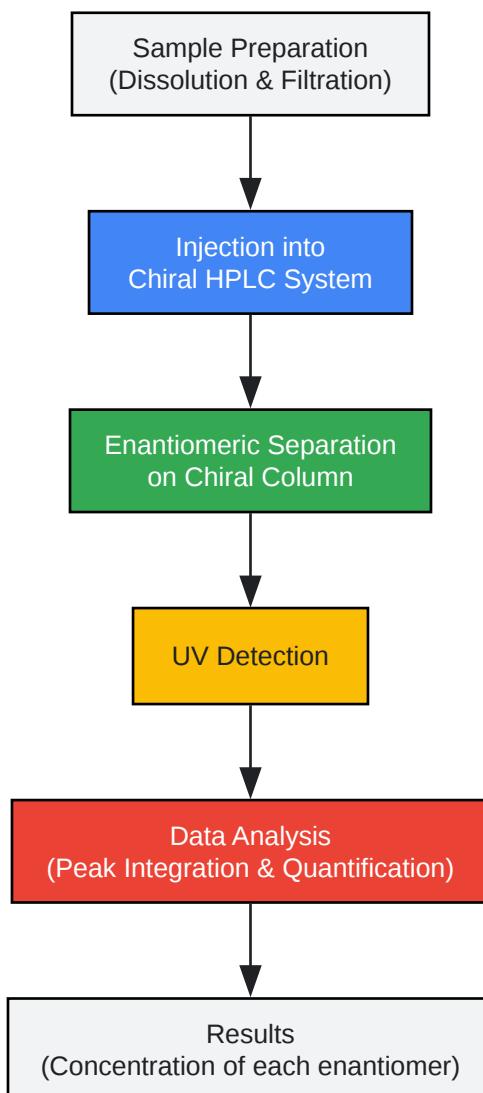
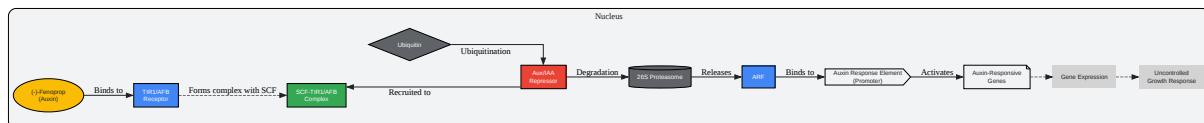
Property	Value	Reference
Molecular Weight	269.51 g/mol	[4][5]
Appearance	White powder	[2]
Melting Point	180 °C (356 °F; 453 K)	[2]
Water Solubility	140 mg/L at 20 °C	[4]
pKa	2.84	[1][2]
logP	3.8	[2]

Biological Activity and Mechanism of Action

Fenoprop acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The biological activity is stereoselective, with the (R)-(+)-enantiomer exhibiting significantly higher herbicidal activity.

Auxin Signaling Pathway

The molecular mechanism of auxin action involves the perception of the hormone by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The binding of auxin stabilizes the interaction between these two proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein releases Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes, thereby modulating plant growth and development.



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